

N-nitroso-Ritalinic Acid Impurity Profiling: A Technical Guide for Pharmaceutical Development

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Compound of Interest

Compound Name: *N-nitroso-Ritalinic Acid*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practices for the impurity profiling of **N-nitroso-Ritalinic Acid** (NRA) in pharmaceutical products. Given the classification of nitrosamine impurities as probable human carcinogens, a thorough understanding of their formation, detection, and control is paramount for ensuring drug safety and regulatory compliance. This document outlines the potential formation pathways of NRA, detailed methodologies for its analysis, risk assessment strategies, and a discussion on its toxicological implications.

Introduction to N-nitroso-Ritalinic Acid (NRA)

N-nitroso-Ritalinic Acid (chemical name: 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid) is a nitrosamine impurity that can potentially form in pharmaceutical products containing methylphenidate or its metabolite, ritalinic acid.^{[1][2][3][4][5]} As a Nitrosamine Drug Substance-Related Impurity (NDSRI), NRA shares a structural similarity with the active pharmaceutical ingredient (API) or its related substances. The presence of a nitrosatable secondary amine in the ritalinic acid structure and the potential presence of nitrosating agents in raw materials, excipients, or during the manufacturing process create a risk for its formation.

Formation and Control of N-nitroso-Ritalinic Acid

The formation of N-nitrosamines, including NRA, is a chemical reaction between a nitrosatable amine (in this case, ritalinic acid or residual methylphenidate) and a nitrosating agent.[6]

Common nitrosating agents are nitrites (NO_2^-), which can be present as impurities in excipients, water, or other raw materials, especially under acidic conditions.[6]

Key factors influencing NRA formation include:

- **Presence of Nitrosatable Amines:** Ritalinic acid, a major metabolite of methylphenidate, contains a secondary amine within its piperidine ring, making it susceptible to nitrosation.
- **Presence of Nitrosating Agents:** Trace amounts of nitrites in excipients or other components of the drug product are a primary concern.
- **pH:** Nitrosamine formation is often favored in acidic environments which can be present in the drug product formulation or in vivo in the stomach.
- **Temperature:** Elevated temperatures during manufacturing or storage can accelerate the rate of nitrosamine formation.

Control Strategies: A multi-faceted approach is necessary to control the risk of NRA formation in pharmaceuticals.[7] Strategies should focus on both preventing its formation and removing it if present.

- **Risk Assessment:** A thorough risk assessment of the entire manufacturing process is the first critical step. This includes evaluating raw materials, excipients, and processing conditions.
- **Raw Material Control:** Sourcing high-purity raw materials and excipients with low nitrite content is essential.
- **Process Optimization:** Modifying manufacturing processes to avoid conditions that favor nitrosation, such as adjusting pH to be less acidic and avoiding excessive temperatures, can be highly effective.[8]
- **Use of Inhibitors:** The inclusion of antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), can act as nitrite scavengers, preventing the nitrosation reaction.[8]

- Analytical Testing: Implementing robust and sensitive analytical methods for routine testing of raw materials, intermediates, and the final drug product is crucial to ensure control strategies are effective.

Quantitative Data on Nitrosamine Impurities

While specific quantitative data for **N-nitroso-Ritalinic Acid** in marketed pharmaceutical products is not widely published in publicly available literature, the general acceptable intake (AI) limits for nitrosamine impurities set by regulatory agencies provide the necessary framework for control. The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for nitrosamines in drug products.^[9]^[10]

Impurity Class	General Acceptable Intake (AI) Limit (ng/day)	Reference
Nitrosamine Impurities	26.5 (for most potent nitrosamines)	^[9]
Nitrosamine Drug Substance-Related Impurities (NDSRIs)	Determined on a case-by-case basis using a carcinogenic potency categorization approach (CPCA)	^[9] ^[10]

For NDSRIs like NRA, where substance-specific carcinogenicity data may not be available, the FDA recommends a predictive framework based on the compound's structural features to assign it to a carcinogenic potency category, which then determines the AI limit.^[9]

A study investigating the formation of various NDSRIs under artificial gastric conditions (pH 3.15, 37°C for 2 hours) with the addition of nitrite provides some insight into the potential for in vivo formation. While this study included methylphenidate, the specific quantitative results for the formation of NRA were not detailed. However, it highlights the importance of considering the in vivo environment as a potential site for nitrosamine formation.^[11]

Experimental Protocols

The sensitive and specific detection and quantification of NRA at trace levels in a complex pharmaceutical matrix requires advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

Synthesis of N-nitroso-Ritalinic Acid Reference Standard

A certified reference standard of NRA is essential for the development and validation of any quantitative analytical method. While commercially available from several suppliers, a general synthesis protocol, adapted from the synthesis of a related compound, is provided below for informational purposes.

Reaction: Nitrosation of Ritalinic Acid

Reagents and Materials:

- Ritalinic Acid
- Sodium Nitrite (NaNO_2)
- Hydrochloric Acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Magnesium Sulfate (MgSO_4) (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve a known amount of Ritalinic Acid in a suitable solvent such as an ethanol-water mixture in a round-bottom flask.
- Acidify the solution by adding a dilute solution of hydrochloric acid dropwise while stirring.
- Cool the reaction mixture in an ice bath.
- Prepare a solution of sodium nitrite in water.
- Add the sodium nitrite solution dropwise to the cooled, acidified solution of Ritalinic Acid with continuous stirring.
- Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a low temperature.
- After the reaction is complete, extract the product into an organic solvent such as dichloromethane.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude **N-nitroso-Ritalinic Acid**.
- The crude product should be purified using an appropriate technique, such as column chromatography, to obtain the pure reference standard.
- The structure and purity of the synthesized **N-nitroso-Ritalinic Acid** must be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

LC-MS/MS Method for Quantification of NRA in a Drug Product

This protocol provides a general framework for the analysis of NRA in a solid dosage form. Method validation in accordance with ICH Q2(R1) is essential.

1. Sample Preparation:

- Accurately weigh a portion of the crushed tablets equivalent to a specific amount of the API (e.g., 100 mg).
- Transfer to a suitable centrifuge tube.
- Add a precise volume of an appropriate extraction solvent (e.g., methanol or a mixture of methanol and water).
- Vortex to mix and then sonicate or shake mechanically for a specified duration (e.g., 30-40 minutes) to ensure complete extraction.^[7]
- Centrifuge the sample at a high speed (e.g., 4000 rpm for 15 minutes) to pellet the excipients.^[7]
- Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

2. Chromatographic Conditions:

- LC System: UHPLC system
- Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl) with appropriate dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
- Gradient Elution: A gradient program should be developed to achieve adequate separation of NRA from the API and other matrix components.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 30 - 40 °C
- Injection Volume: 1 - 5 µL

3. Mass Spectrometry Conditions:

- Mass Spectrometer: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS)
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions (for QqQ): A precursor ion corresponding to the $[M+H]^+$ of NRA would be selected, and at least two specific product ions would be monitored for quantification and confirmation.
- Source Parameters: Optimize parameters such as gas flows, temperatures, and voltages for maximum sensitivity.

4. Data Analysis and Quantification:

- A calibration curve is constructed by analyzing standard solutions of NRA of known concentrations.
- The concentration of NRA in the sample is determined by comparing its peak area to the calibration curve, using an internal standard for correction if necessary.

GC-MS/MS Method for Quantification of NRA

For more volatile nitrosamines, GC-MS is a viable alternative. However, NRA, being a carboxylic acid, is not highly volatile and may require derivatization prior to analysis to improve its chromatographic behavior.

1. Sample Preparation and Derivatization:

- Follow the sample extraction procedure as described for the LC-MS/MS method.
- After extraction, the solvent is evaporated to dryness under a gentle stream of nitrogen.
- The residue is reconstituted in a suitable derivatization reagent (e.g., a silylating agent like BSTFA with 1% TMCS) and heated to a specific temperature for a set time to convert the carboxylic acid group to a more volatile silyl ester.

2. GC Conditions:

- GC System: Gas chromatograph with a split/splitless injector.
- Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of appropriate dimensions (e.g., 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient program is used to separate the derivatized NRA from other components.
- Injector Temperature: 250 - 280 $^{\circ}$ C

3. Mass Spectrometry Conditions:

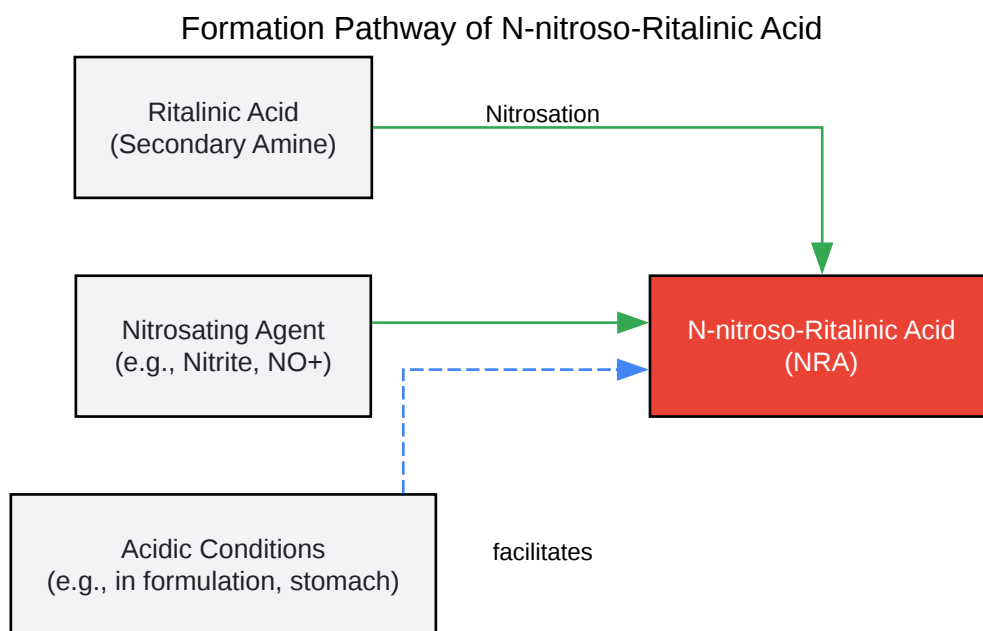
- Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer
- Ionization Source: Electron Ionization (EI)
- MRM Transitions: Specific precursor-to-product ion transitions for the derivatized NRA are monitored.

4. Data Analysis and Quantification:

- Quantification is performed similarly to the LC-MS/MS method using a calibration curve prepared with derivatized NRA standards.

Visualizations

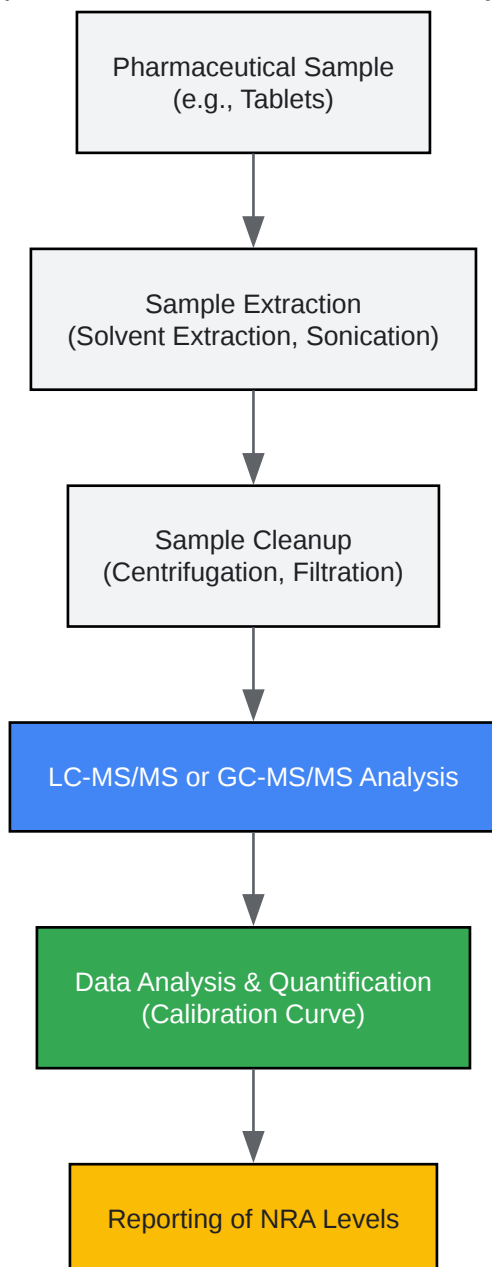
The following diagrams illustrate key pathways and workflows related to the impurity profiling of **N-nitroso-Ritalinic Acid**.



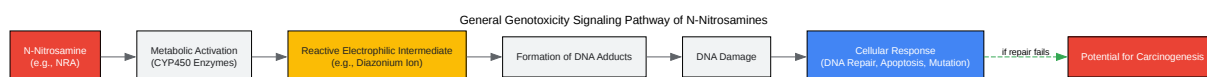
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Caption: Formation Pathway of **N-nitroso-Ritalinic Acid**.

Experimental Workflow for NRA Analysis

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Caption: Experimental Workflow for NRA Analysis.



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Caption: General Genotoxicity Signaling Pathway of N-Nitrosamines.

Conclusion

The control of **N-nitroso-Ritalinic Acid** and other nitrosamine impurities is a critical aspect of modern pharmaceutical development and manufacturing. A proactive approach, incorporating thorough risk assessment, robust analytical testing, and effective control strategies, is essential to ensure the safety and quality of medicines. While specific data on NRA remains limited, the principles and methodologies outlined in this guide provide a solid foundation for its impurity profiling. Continuous vigilance and adherence to evolving regulatory guidelines are imperative for all professionals in the pharmaceutical industry.

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